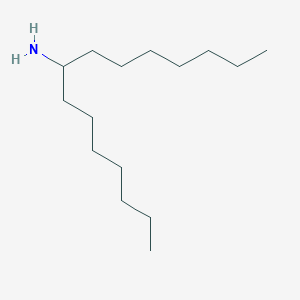

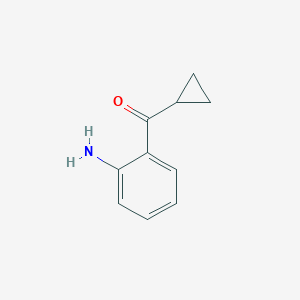

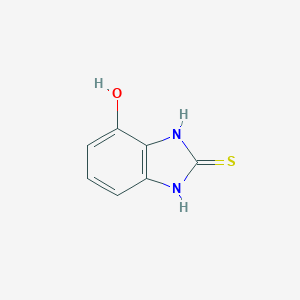

![molecular formula C26H22N4O5 B176507 Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 147403-52-9](/img/structure/B176507.png)

Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Übersicht

Beschreibung

“Methyl 2-ethoxy-1-((2’-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate” is a chemical compound . It is stored in a sealed, dry environment at room temperature .

Molecular Structure Analysis

The molecular weight of this compound is 470.48 . Its IUPAC name is methyl 2-ethoxy-1-{[2’-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1’-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 470.48 . The IUPAC name for this compound is methyl 2-ethoxy-1-{[2’-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1’-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate .Wissenschaftliche Forschungsanwendungen

Angiotensin II Receptor Blocker

Azilsartan Methyl Ester is an Angiotensin II Receptor Blocker (ARB) . Angiotensin II is the principal pressor agent of the rennin-angiotensin system . Azilsartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland .

Hypertension Treatment

Azilsartan Methyl Ester is used for the treatment of essential hypertension . It has shown promising results in blood pressure reduction and tolerability .

Synthesis and Control of Impurities

Improved synthesis of Azilsartan, an angiotensin II receptor blocker, has been developed . The present work describes the control of process related impurities, formed during the synthesis of azilsartan . Impurities are controlled to below 0.10% level by isolating the intermediate, azilsartan methyl ester as DBU salt .

Synthesis of Related Substances

During the laboratory synthesis of Azilsartan Kamedoxomil, four related substances of Azilsartan Kamedoxomil were observed and identified . These were azilsartan N-medoxomil, azilsartan dimedoxomil, methoxy analogue of azilsartan medoxomil, and amide methyl ester .

Characterization of Related Substances

The present work describes the origin, synthesis and characterization of these related substances .

Commercial Synthesis

Most of the reported methods to prepare amidoxime methyl ester use excess hydroxylamine hydrochloride .

Safety and Hazards

Wirkmechanismus

Target of Action

Azilsartan Methyl Ester, also known as Azilsartan, primarily targets the Angiotensin II Type 1 (AT1) Receptor . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormone system that regulates blood pressure and fluid balance .

Mode of Action

Azilsartan is an Angiotensin II Receptor Blocker (ARB). It works by selectively blocking the binding of angiotensin II to the AT1 receptor . Angiotensin II is a hormone that contracts blood vessels and reduces water excretion through the kidneys . By blocking its action, Azilsartan allows blood vessels to relax and expand, thereby reducing blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Azilsartan is the RAAS. By blocking the AT1 receptor, Azilsartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation (expansion of blood vessels) and decreased fluid volume, resulting in lower blood pressure .

Pharmacokinetics

Azilsartan is a prodrug that is rapidly and completely hydrolyzed to its active form in the gastrointestinal tract following oral administration . The absolute bioavailability of Azilsartan is about 60%, and peak plasma concentrations are generally reached 1.5–3 hours after oral administration . Of the recovered dose in urine, about 15% is excreted as Azilsartan .

Result of Action

The primary result of Azilsartan’s action is a significant reduction in blood pressure . This is achieved through the relaxation and expansion of blood vessels, which allows blood to flow more easily . Lowering blood pressure reduces the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions .

Action Environment

The efficacy and stability of Azilsartan can be influenced by various environmental factors. For instance, the drug shows greater extent of degradation (up to 40%) with hydrogen peroxide, and is degraded up to 38% and 31% with acidic and neutral pH respectively . It shows greater photostability and dry heat stability . These factors should be considered when storing and administering the drug.

Eigenschaften

IUPAC Name |

methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O5/c1-3-34-25-27-21-10-6-9-20(24(31)33-2)22(21)30(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-28-26(32)35-29-23/h4-14H,3,15H2,1-2H3,(H,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMXVTVLQVGYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570361 | |

| Record name | Methyl 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate | |

CAS RN |

147403-52-9 | |

| Record name | Methyl 2-ethoxy-1-[[2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147403-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-biphenyl-4-yl)methyl)-1H-benz-imidazole-7-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147403529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the significance of the different conformations observed for Azilsartan Methyl Ester in the crystal structure?

A1: The research article describes the crystal structure of Azilsartan Methyl Ester ethyl acetate hemisolvate []. Importantly, the asymmetric unit contains two independent molecules of Azilsartan Methyl Ester (labelled A and B) exhibiting distinct conformations. This conformational flexibility could be significant for the compound's interaction with its biological target. Different conformations might lead to variations in binding affinity or selectivity, ultimately influencing the compound's pharmacological activity. Further research, including studies on the compound's interactions with its biological target, would be needed to confirm the impact of these conformational differences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

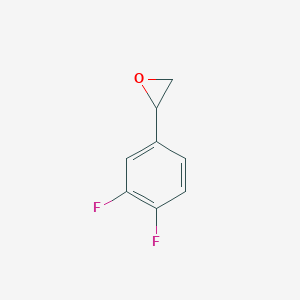

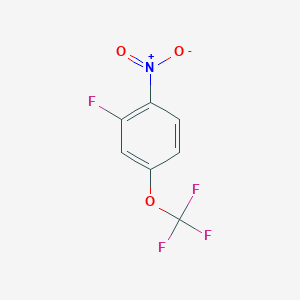

![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)

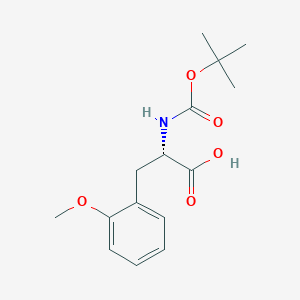

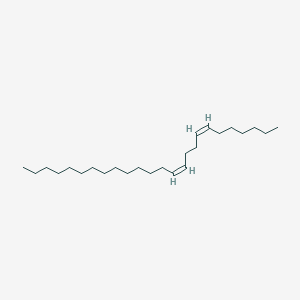

![6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B176465.png)

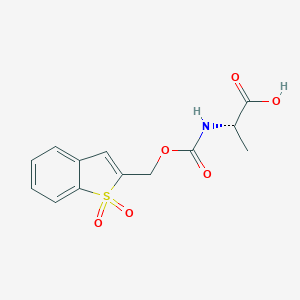

![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)